molecular formula C10H10O4 B11903988 8-Hydroxy-7-methoxyisochroman-3-one

8-Hydroxy-7-methoxyisochroman-3-one

Katalognummer: B11903988
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: PZTVBZDAJNKZRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-methoxyisochroman-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxy-3-methoxybenzaldehyde as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the isochroman ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy-7-methoxyisochroman-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 8-methoxyisochroman-3-one, while reduction of the ketone group can produce 8-hydroxy-7-methoxyisochroman-3-ol .

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-7-methoxyisochroman-3-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Hydroxy-7-methoxyisochroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and ketone groups allows for diverse chemical reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

8-hydroxy-7-methoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C10H10O4/c1-13-8-3-2-6-4-9(11)14-5-7(6)10(8)12/h2-3,12H,4-5H2,1H3

InChI-Schlüssel

PZTVBZDAJNKZRM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(CC(=O)OC2)C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.